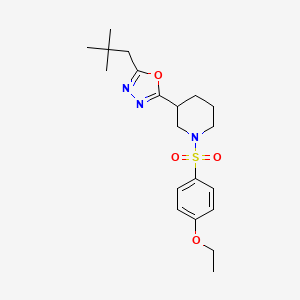
2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-3-yl)-5-neopentyl-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-3-yl)-5-neopentyl-1,3,4-oxadiazole is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of pharmacological activities and are often used in the development of pharmaceuticals
Métodos De Preparación
The synthesis of 2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-3-yl)-5-neopentyl-1,3,4-oxadiazole involves multiple steps, starting with the preparation of the piperidine ring. The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst can be used to afford a series of enantiomerically enriched piperidines . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained in good yields. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.
Análisis De Reacciones Químicas
2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-3-yl)-5-neopentyl-1,3,4-oxadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified piperidine derivatives with altered functional groups .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor. In medicine, piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects . Industrially, this compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-3-yl)-5-neopentyl-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Compared to other piperidine derivatives, 2-(1-((4-Ethoxyphenyl)sulfonyl)piperidin-3-yl)-5-neopentyl-1,3,4-oxadiazole is unique due to its specific structural features, such as the ethoxyphenyl and neopentyl groups. Similar compounds include other piperidine derivatives like 2,5-disubstituted piperidines and 2,6-disubstituted piperidines, which also exhibit a range of pharmacological activities
Propiedades
Número CAS |
1170972-56-1 |
|---|---|
Fórmula molecular |
C20H29N3O4S |
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
2-(2,2-dimethylpropyl)-5-[1-(4-ethoxyphenyl)sulfonylpiperidin-3-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C20H29N3O4S/c1-5-26-16-8-10-17(11-9-16)28(24,25)23-12-6-7-15(14-23)19-22-21-18(27-19)13-20(2,3)4/h8-11,15H,5-7,12-14H2,1-4H3 |
Clave InChI |
NVZYHMJVGCWXFI-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



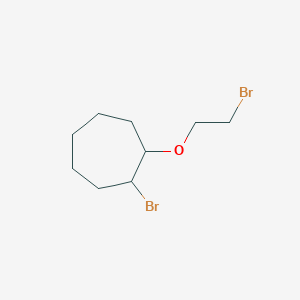
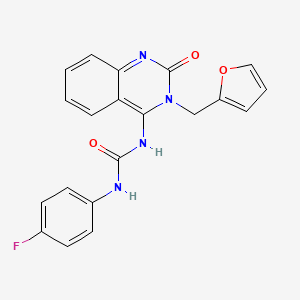
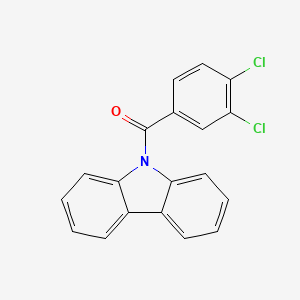
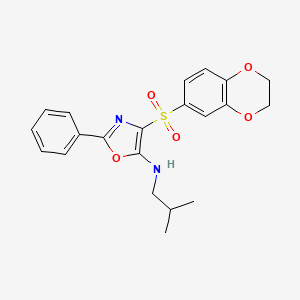

![7-Azaspiro[3.5]nonane-2,7-dicarboxylic acid, 7-(phenylmethyl) ester](/img/structure/B14125547.png)
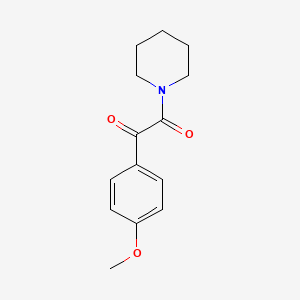
![Cyclodecyloxy-[di(cyclodecyl)-lambda4-sulfanylidene]methanethiolate](/img/structure/B14125556.png)
![3-[(2-chlorophenyl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14125562.png)
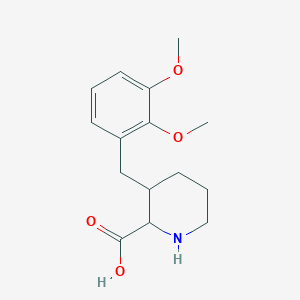
![methyl (1R,2R,3S,3aR,8bS)-6-[[(2S,3R,6R)-6-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3-methoxy-1,4-dioxan-2-yl]oxy]-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate](/img/structure/B14125568.png)
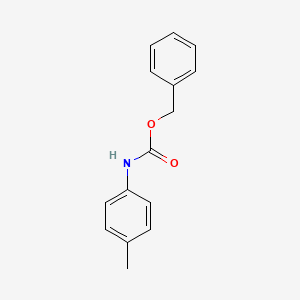
![2-(4-chlorophenoxy)-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide](/img/structure/B14125581.png)
